molecular formula C6H10ClNO B13568740 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B13568740
M. Wt: 147.60 g/mol
InChI Key: JUKYAXMWEWSJOB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloromethyl ketone, with an amine in the presence of a base. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the oxazole ring or to reduce any oxidized functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing structure to introduce new functionalities.

Scientific Research Applications

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4,5-dihydro-1,3-oxazole: Similar structure but lacks the dimethyl groups.

    5,5-Dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the chloromethyl group.

    2-Methyl-5,5-dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the chloromethyl and dimethyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

2-(chloromethyl)-5,5-dimethyl-4H-1,3-oxazole

InChI

InChI=1S/C6H10ClNO/c1-6(2)4-8-5(3-7)9-6/h3-4H2,1-2H3

InChI Key

JUKYAXMWEWSJOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(O1)CCl)C

Origin of Product

United States

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